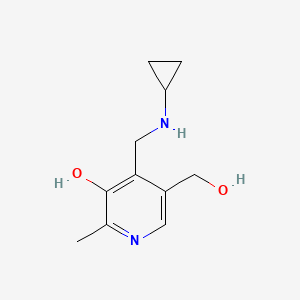

4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Overview

Description

The compound “4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol” is a pyridine derivative with a hydroxyl group (alcohol), a cyclopropylamino group, and a hydroxymethyl group attached to it. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the various substituents. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring would likely contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. The presence of the hydroxyl, cyclopropylamino, and hydroxymethyl groups could make it susceptible to reactions such as oxidation or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications

Organic Synthesis: Building Blocks for Cyclopropane Derivatives

Cyclopropanes are a class of compounds with a three-membered carbon ring that exhibit unique reactivity due to the ring strain. The compound can serve as a precursor for the synthesis of cyclopropane derivatives, which are valuable in organic synthesis. These derivatives can be used to create complex molecular architectures, as they can undergo ring-opening reactions to form more extended carbon chains .

Medicinal Chemistry: Development of Therapeutic Agents

In medicinal chemistry, the cyclopropyl group is often incorporated into drug molecules to improve their pharmacokinetic properties. The presence of a cyclopropylamino moiety in the compound provides a scaffold for the development of new therapeutic agents. It can be used to synthesize compounds with potential activity against various diseases, including neurodegenerative disorders and infections .

Materials Science: Creation of Advanced Materials

The compound’s structure, featuring a hydroxymethyl group, allows for further functionalization, making it a versatile building block in materials science. It can be used to synthesize polymers or small molecules with specific physical properties, such as conductivity or fluorescence, which are essential for creating advanced materials for electronic or photonic applications .

Catalysis: Enantioselective Synthesis

The cyclopropylamino group can act as a ligand in catalytic systems, facilitating enantioselective synthesis. This is crucial for creating chiral molecules that are important in the pharmaceutical industry. The compound can be used to develop new catalytic systems that promote asymmetric reactions, leading to the production of enantiomerically pure substances .

Biochemistry: Probing Enzymatic Reactions

Due to its structural complexity, the compound can be used as a probe in biochemical studies to understand enzymatic reactions involving similar substrates. It can help in elucidating the mechanism of action of enzymes that catalyze reactions on pyridine derivatives, which is valuable for designing enzyme inhibitors .

Chemical Biology: Molecular Imaging

The compound’s ability to be modified allows it to be tagged with imaging agents. This makes it useful in chemical biology for tracking the location and concentration of biomolecules in living systems. It can be used to create contrast agents for magnetic resonance imaging (MRI) or fluorescent dyes for microscopy .

Environmental Chemistry: Pollutant Detection

The pyridinol moiety of the compound can interact with various environmental pollutants, making it a potential candidate for developing sensors. These sensors could detect the presence of harmful substances in water or air, contributing to environmental monitoring and safety .

Agrochemistry: Synthesis of Pesticides

Finally, the compound’s structural features can be exploited to synthesize pesticides. The cyclopropylamino group can be part of the active site of pesticides, providing a new approach to pest control. This application is particularly important for developing environmentally friendly and efficient agrochemicals .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its behavior under different conditions .

properties

IUPAC Name |

4-[(cyclopropylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-11(15)10(5-13-9-2-3-9)8(6-14)4-12-7/h4,9,13-15H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNGIKPRGXEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNC2CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Cyclopropylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

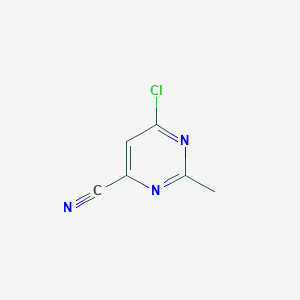

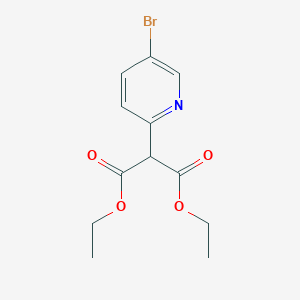

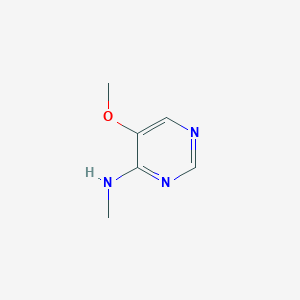

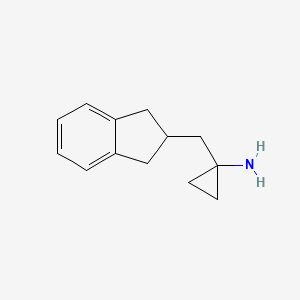

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)

![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)